molecular formula C11H8BrNO5 B1396012 Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate CAS No. 1010072-35-1

Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate

Cat. No. B1396012
M. Wt: 314.09 g/mol
InChI Key: AUBVSVIGEANFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H8BrNO5 . It has a molecular weight of 314.09 . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate consists of an ethyl group (C2H5) attached to a carboxylate group (COO-), which is connected to a benzofuran ring. The benzofuran ring is substituted with a bromo group at the 7th position and a nitro group at the 5th position .


Physical And Chemical Properties Analysis

Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate is a solid substance at room temperature . It has a molecular weight of 314.09 g/mol . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility are not available .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate is involved in the synthesis of various complex organic compounds. For instance, it is used in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline, a compound that has potential applications in medicinal chemistry and materials science (Pokhodylo & Obushak, 2019).
  • It serves as a starting material for synthesizing pyrazolo[5,1-c][1,4]benzodiazepines, which are considered aza analogs of the antitumor antibiotic antramycin (Melani, Cecchi, & Filacchioni, 1984).
  • This compound is also utilized in the synthesis of pharmacologically active benzo[b]thiophen derivatives, indicating its significance in the development of new therapeutic agents (Chapman, Clarke, Gore, & Sharma, 1971).

Safety And Hazards

The safety information available indicates that Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Benzofuran derivatives, including Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

properties

IUPAC Name

ethyl 7-bromo-5-nitro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO5/c1-2-17-11(14)9-4-6-3-7(13(15)16)5-8(12)10(6)18-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBVSVIGEANFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703329
Record name Ethyl 7-bromo-5-nitro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate

CAS RN

1010072-35-1
Record name Ethyl 7-bromo-5-nitro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate
Reactant of Route 4
Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate
Reactant of Route 6
Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.